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Compound of Interest

1-Aminomethyl-1-cyclohexanol
Compound Name:
hydrochloride

Cat. No.: B012744

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1-Aminomethyl-1-cyclohexanol
hydrochloride and its structurally related analogues: Gabapentin, Memantine, and 1-
Aminocyclohexanecarboxylic acid. Due to the limited availability of public spectroscopic data
for 1-Aminomethyl-1-cyclohexanol hydrochloride, this guide focuses on the detailed
analysis of its analogues, providing a predictive framework for the spectroscopic characteristics
of the primary compound.

Introduction to the Compounds

1-Aminomethyl-1-cyclohexanol hydrochloride and its analogues share a common
cyclohexyl or adamantyl core, with varying functional groups that influence their
physicochemical and biological properties. These compounds are of significant interest in
medicinal chemistry and drug development. Understanding their spectroscopic signatures is
crucial for their identification, characterization, and quality control.

» 1-Aminomethyl-1-cyclohexanol hydrochloride: A cyclohexane derivative containing a
primary amine and a tertiary alcohol.

o Gabapentin: An anticonvulsant and analgesic, it is a cyclohexane derivative with both an
aminomethyl and a carboxymethyl group attached to the same carbon.
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 Memantine: An NMDA receptor antagonist used to treat Alzheimer's disease, it possesses a

rigid adamantane cage with a primary amine and two methyl groups.

» 1-Aminocyclohexanecarboxylic acid: A cyclic alpha-amino acid.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the selected analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data

Compound

Solvent

Chemical Shifts (6) and
Multiplicity

Gabapentin

D20

1.34-1.48 (m, 10H, cyclohexyl),
2.42 (s, 2H, CH2COQH), 3.00
(s, 2H, CHzNH2)[1]

Memantine hydrochloride

D20

0.75 (s, 6H, 2xCHs), Other
adamantyl protons resonate in
the upfield region.[2]

1-Aminocyclohexanecarboxylic

acid

D20/NaOD

Spectral data available on
SpectraBase, but not detailed

in snippets.[3]

Table 2: 13C NMR Spectroscopic Data
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Compound

Solvent

Chemical Shifts (d)

Gabapentin (Form 1)

Solid-State

179.5 (C=0), 47.6, 39.1, 36.2,
35.3,34.5,28.2,22.4,21.6
(cyclohexyl and CHz carbons)

[4]

Memantine hydrochloride

DMSO-ds

52.3 (C1), 49.5 (C2, C9), 45.7
(C4), 41.5 (C6, C10), 39.9
(C7), 31.8 (C3, C5), 29.5 (C8),
29.01 (C11, C12)[5]

1-Aminocyclohexanecarboxylic

acid

D20/NaOD

Spectral data available on
SpectraBase, but not detailed

in snippets.[6]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Key Peaks)

Compound

Sample Phase

Key IR Peaks (cm~*) and
Assignments

Gabapentin

Solid

3200-2800 (N-H stretch of
NHs*), 2920, 2857 (C-H
stretch), 1610 (C=0 stretch of
carboxylate)[7]

Memantine hydrochloride

Solid

3409 (N-H stretch), 2982-2707
(C-H stretch), 1358 (C-N
stretch)[5]

1-Aminocyclohexanecarboxylic

acid

KBr Wafer

Spectral data available on
PubChem, but not detailed in

shippets.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data
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Compound lonization Method Key Fragment lons (m/z)

Precursor ion [M+H]*: 172.1.

Fragmentation data is

Gabapentin ESI-MS/MS ) o
available but not detailed in
shippets.

Precursor ion [M+H]*: 180.1.

Memantine hydrochloride ESI-MS/MS Major fragment ion: 163.3 (loss
of NH3)

1-Aminocyclohexanecarboxylic GOMS Molecular ion [M]*: 143. Major

acid fragment ions: 98, 81, 56.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o For *H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., D20, DMSO-ds, CDCIs) in a standard 5 mm NMR tube.

o For 3C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is typically

required.

o Add a small amount of an internal standard (e.g., TMS or TMSP) for chemical shift
referencing if necessary.

o Data Acquisition:
o Acquire spectra on a 400 MHz or higher field NMR spectrometer.

o For 'H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2
seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-

noise ratio.
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o For 3C NMR, a 90° pulse angle is common, with a longer relaxation delay (2-5 seconds)
and a significantly larger number of scans (e.g., 1024 or more) due to the low natural
abundance of 13C. Proton decoupling is typically used to simplify the spectrum.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase correct the spectrum and perform baseline correction.

[e]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Reference the chemical shifts to the internal standard.

o

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Solid Samples):

o KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into
a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal and apply pressure to ensure good contact.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the IR beam path.

o Acquire the sample spectrum over the desired range (typically 4000-400 cm~1) by co-
adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

» Data Processing:

o The background spectrum is automatically subtracted from the sample spectrum.
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o Perform baseline correction and normalization if necessary.

o ldentify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a suitable volatile solvent
(e.g., methanol, acetonitrile, or a mixture with water).

o For ESI-MS, the solution is directly infused into the mass spectrometer.
o For GC-MS, the sample may require derivatization to increase its volatility.
o Data Acquisition:

o Electrospray lonization (ESI): Introduce the sample solution into the ESI source. Optimize
source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and
temperature) to achieve a stable ion current. Acquire mass spectra in either positive or
negative ion mode over a relevant m/z range. For fragmentation studies (MS/MS), select
the precursor ion of interest and apply collision-induced dissociation (CID) with varying
collision energies.

o Gas Chromatography-Mass Spectrometry (GC-MS): Inject the sample onto a suitable GC
column. The separated components elute from the column and enter the mass
spectrometer (typically an electron ionization source). Acquire mass spectra across the
GC run.

o Data Analysis:
o ldentify the molecular ion peak ([M+H]*, [M-H]-, or M*:).
o Analyze the fragmentation pattern to deduce the structure of the molecule.

o Compare the obtained spectrum with library spectra for identification.

Visualization of Experimental Workflow
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The following diagram illustrates a general workflow for the spectroscopic analysis of the

compounds discussed.

General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a framework for the spectroscopic comparison of 1-Aminomethyl-1-
cyclohexanol hydrochloride and its analogues. While experimental data for the primary
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compound is not readily available in public databases, the provided data for Gabapentin,
Memantine, and 1-Aminocyclohexanecarboxylic acid offer valuable insights into the expected
spectroscopic features. The detailed experimental protocols and the generalized workflow
serve as a practical resource for researchers in the field. Further studies are warranted to
obtain and publish the complete spectroscopic data for 1-Aminomethyl-1-cyclohexanol
hydrochloride to enable a direct and comprehensive comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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